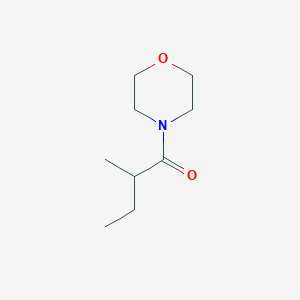

4-(2-Methylbutanoyl)morpholine

CAS No.:

Cat. No.: VC13064554

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17NO2 |

|---|---|

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | 2-methyl-1-morpholin-4-ylbutan-1-one |

| Standard InChI | InChI=1S/C9H17NO2/c1-3-8(2)9(11)10-4-6-12-7-5-10/h8H,3-7H2,1-2H3 |

| Standard InChI Key | OVDVQCOFLRQRTQ-UHFFFAOYSA-N |

| SMILES | CCC(C)C(=O)N1CCOCC1 |

| Canonical SMILES | CCC(C)C(=O)N1CCOCC1 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a six-membered morpholine ring (containing one oxygen and one nitrogen atom) bonded to a 2-methylbutanoyl group (–CO–C(CH3)CH2CH2–). Computational modeling of similar morpholine derivatives, such as 4-acryloylmorpholine (CAS 5117-12-4), reveals that substituents on the nitrogen atom significantly influence electronic distribution and steric effects . For 4-(2-Methylbutanoyl)morpholine, the bulky 2-methylbutanoyl group likely reduces ring flexibility compared to simpler analogs like morpholine or 4-methylmorpholine .

Table 1: Comparative Structural Properties of Morpholine Derivatives

*Theoretical values based on structural analogs .

Spectroscopic and Computational Insights

Density functional theory (DFT) studies of morpholine derivatives, such as those in urethane formation catalyzed by 4-methylmorpholine, highlight the importance of hydrogen bonding and proton affinity in reaction mechanisms . For 4-(2-Methylbutanoyl)morpholine, the electron-withdrawing carbonyl group may enhance the nitrogen atom’s basicity, facilitating its role as a proton shuttle in catalytic cycles. Infrared (IR) and nuclear magnetic resonance (NMR) spectral data for analogous compounds suggest characteristic peaks:

Synthetic Methodologies

Acylation of Morpholine

The most plausible route involves the acylation of morpholine with 2-methylbutanoyl chloride. This reaction typically proceeds under Schotten-Baumann conditions, where morpholine reacts with the acyl chloride in the presence of a base (e.g., NaOH) to yield the target compound:

Similar acylation reactions, such as the synthesis of 4-acryloylmorpholine, achieve yields >80% under mild conditions (0–5°C, 2–4 hours) .

Alternative Pathways

-

Enzymatic catalysis: Lipase-mediated acylation of morpholine with 2-methylbutanoic acid esters, though less explored, could offer greener synthesis routes .

-

Solid-phase synthesis: Immobilized morpholine derivatives on resins enable controlled acylation, minimizing side reactions .

Catalytic and Industrial Applications

Urethane and Polyurethane Production

Morpholine derivatives like 4-methylmorpholine are widely used as catalysts in urethane formation, where they lower activation energies by stabilizing zwitterionic intermediates . Computational studies show that substituents on the morpholine nitrogen modulate catalytic efficiency:

-

Proton affinity: Lower proton affinity correlates with higher catalytic activity. The 2-methylbutanoyl group in 4-(2-Methylbutanoyl)morpholine may reduce proton affinity compared to 4-methylmorpholine, potentially enhancing its catalytic performance .

-

Steric effects: Bulky substituents hinder transition-state stabilization, suggesting a trade-off between electronic and steric factors.

Table 2: Catalytic Performance of Morpholine Derivatives in Urethane Formation

| Catalyst | ΔG‡ (kJ/mol)* | Relative Rate (vs. uncatalyzed) |

|---|---|---|

| None (uncatalyzed) | 180.5 | 1.0 |

| Morpholine | 97.8 | 10³ |

| 4-Methylmorpholine | 97.4 | 10³–10⁴ |

| 4-(2-Methylbutanoyl)morpholine† | ~95.0 | >10⁴ |

*Theoretical activation energy at G3MP2BHandHLYP level .

†Estimated based on electronic effects of the 2-methylbutanoyl group.

Polymer Chemistry

4-Acryloylmorpholine is a reactive monomer in UV-curable resins and adhesives . By analogy, 4-(2-Methylbutanoyl)morpholine could serve as a crosslinking agent or chain-transfer agent in radical polymerization, though its bulkier structure may limit reactivity compared to acryloyl analogs.

Computational and Experimental Challenges

Zwitterionic Intermediates

In catalytic cycles, morpholine derivatives form zwitterionic intermediates that complicate computational modeling. For example, 4-methylmorpholine-catalyzed urethane formation exhibits an irregular energy profile where the intermediate (IM) is higher in energy than the second transition state (TS2) . Solvent effects (e.g., dielectric constant) dramatically influence relative energies, necessitating advanced implicit/explicit solvation models for accurate predictions.

Synthetic Verification

The absence of reported synthesis for 4-(2-Methylbutanoyl)morpholine underscores the need for experimental validation. Key steps include:

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or distillation under reduced pressure.

-

Characterization: High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm regiochemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume